![molecular formula C13H20O3 B358558 [(2-Methyl-2-adamantyl)oxy]acetic acid CAS No. 893781-62-9](/img/structure/B358558.png)

[(2-Methyl-2-adamantyl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

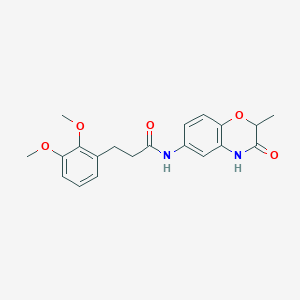

[(2-Methyl-2-adamantyl)oxy]acetic acid is a chemical compound with the molecular formula C13H20O3 . It contains a total of 38 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as[(2-Methyl-2-adamantyl)oxy]acetic acid, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Molecular Structure Analysis

The molecular structure of[(2-Methyl-2-adamantyl)oxy]acetic acid is complex, with a total of 38 bonds. It includes 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether . Chemical Reactions Analysis

The chemical reactions involving[(2-Methyl-2-adamantyl)oxy]acetic acid are diverse. For instance, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane . Physical And Chemical Properties Analysis

[(2-Methyl-2-adamantyl)oxy]acetic acid has a molecular weight of 224.2961 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Drug Delivery Systems

The adamantane moiety, which is part of the structure of [(2-Methyl-2-adamantyl)oxy]acetic acid, is frequently used in the design of drug delivery systems . Its unique cage-like structure allows it to be used as an anchor in lipid bilayers of liposomes, enhancing the delivery of drugs to specific sites within the body. This targeted delivery is crucial for increasing the efficacy of pharmaceuticals while minimizing side effects.

Surface Recognition

In surface recognition studies, adamantane derivatives are applied due to their high symmetry and structural properties . The specific interaction of adamantane with various substrates makes [(2-Methyl-2-adamantyl)oxy]acetic acid valuable in the development of sensors and assays that can detect the presence of other molecules, which is vital in diagnostic applications.

Polymerization Reactions

Adamantane derivatives are known for their reactivity in polymerization reactions, leading to the creation of high-energy fuels, oils, and diamond-like bulky polymers known as diamondoids . The reactive nature of [(2-Methyl-2-adamantyl)oxy]acetic acid could potentially be harnessed in synthesizing novel polymeric materials with enhanced thermal stability and unique properties.

Bioactive Compounds

The synthesis of bioactive compounds often involves the use of adamantane derivatives as starting materials . [(2-Methyl-2-adamantyl)oxy]acetic acid could serve as a precursor in the synthesis of various bioactive molecules, contributing to the development of new therapeutic agents with potential applications in medicine.

Pharmaceuticals

In pharmaceuticals, the introduction of adamantane into drug structures is a strategy to increase lipophilicity and improve pharmacological properties . [(2-Methyl-2-adamantyl)oxy]acetic acid could be utilized to modify existing drugs, enhancing their ability to cross biological barriers and reach their targets more effectively.

Nanodiamonds and Advanced Materials

The field of nanodiamonds and advanced materials benefits from the use of adamantane derivatives in creating new materials for scientific and practical purposes . [(2-Methyl-2-adamantyl)oxy]acetic acid may play a role in the development of nanodiamond-based materials, which are used in a variety of high-tech applications due to their exceptional hardness and thermal conductivity.

Future Directions

The future directions in the research of [(2-Methyl-2-adamantyl)oxy]acetic acid and similar compounds involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

2-[(2-methyl-2-adamantyl)oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-13(16-7-12(14)15)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRGRGDPKPBRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methyl-2-adamantyl)oxy]acetic acid | |

CAS RN |

893781-62-9 |

Source

|

| Record name | 2-[(2-methyladamantan-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B358490.png)

![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)

![2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid](/img/structure/B358579.png)

![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)